molecular formula C16H13F12IO2 B008329 4-tert-Butyl-2,6-bis(1-hydroxy-1-(trifluoromethyl)-2,2,2-trifluoroethyl)iodobenzene CAS No. 101697-28-3

4-tert-Butyl-2,6-bis(1-hydroxy-1-(trifluoromethyl)-2,2,2-trifluoroethyl)iodobenzene

Cat. No. B008329
M. Wt: 592.16 g/mol
InChI Key: OQSMDYOVGMLBFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butyl-2,6-bis(1-hydroxy-1-(trifluoromethyl)-2,2,2-trifluoroethyl)iodobenzene, commonly known as TFB-TBI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TFB-TBI is a halogenated aryl iodide that contains two trifluoromethyl groups and two hydroxyl groups attached to a tert-butyl group. It is a highly reactive molecule that has been used as a cross-linking agent and a labeling reagent in various biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of TFB-TBI is based on its ability to form covalent bonds with biomolecules. TFB-TBI contains two hydroxyl groups and two trifluoromethyl groups that can react with nucleophiles such as amino groups, thiol groups, and carboxyl groups in biomolecules. The reaction between TFB-TBI and biomolecules results in the formation of a covalent bond, which can be used to cross-link proteins or to label biomolecules for detection.

Biochemical And Physiological Effects

TFB-TBI has been shown to have minimal effects on biochemical and physiological processes in vitro and in vivo. It is a relatively stable compound that does not react with water or other biological molecules under normal physiological conditions. However, the covalent bonding between TFB-TBI and biomolecules can potentially affect the function and structure of the biomolecules, which may have downstream effects on cellular processes.

Advantages And Limitations For Lab Experiments

TFB-TBI has several advantages for use in lab experiments. It is a highly reactive and specific labeling reagent that can be used to label biomolecules with high efficiency and specificity. It is also a cross-linking agent that can be used to study protein-protein interactions and protein-DNA interactions. However, TFB-TBI has some limitations. It is a relatively expensive compound that requires specialized equipment and expertise to synthesize and use. It also has a limited shelf-life and requires careful storage and handling.

Future Directions

TFB-TBI has potential applications in a wide range of scientific fields, including proteomics, drug discovery, and structural biology. Future research directions for TFB-TBI include the development of new labeling and cross-linking strategies that can improve the efficiency and specificity of the reactions. In addition, TFB-TBI can be used to study the binding sites of small molecules and drugs on proteins, which can provide insights into the mechanism of action of these compounds. Finally, TFB-TBI can be used to study the structure and function of protein complexes, which can provide insights into the regulation of cellular processes.

Synthesis Methods

TFB-TBI can be synthesized through a multi-step reaction process. The synthesis starts with the preparation of 4-tert-butyl-2,6-diiodophenol, which is then reacted with trifluoroacetic anhydride to produce 4-tert-butyl-2,6-bis(trifluoroacetyl)phenol. This intermediate is then reacted with 1,1,1-trifluoro-2-iodoethanol in the presence of a base to yield TFB-TBI.

Scientific Research Applications

TFB-TBI has been widely used in scientific research as a labeling reagent and a cross-linking agent. It has been used to label proteins, peptides, and nucleic acids for fluorescence detection, mass spectrometry, and other analytical techniques. TFB-TBI has also been used as a cross-linking agent to study protein-protein interactions and protein-DNA interactions. In addition, TFB-TBI has been used as a photoaffinity labeling reagent to identify the binding sites of small molecules and drugs on proteins.

properties

CAS RN

101697-28-3

Product Name

4-tert-Butyl-2,6-bis(1-hydroxy-1-(trifluoromethyl)-2,2,2-trifluoroethyl)iodobenzene

Molecular Formula

C16H13F12IO2

Molecular Weight

592.16 g/mol

IUPAC Name

2-[5-tert-butyl-3-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-iodophenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C16H13F12IO2/c1-10(2,3)6-4-7(11(30,13(17,18)19)14(20,21)22)9(29)8(5-6)12(31,15(23,24)25)16(26,27)28/h4-5,30-31H,1-3H3

InChI Key

OQSMDYOVGMLBFJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)I)C(C(F)(F)F)(C(F)(F)F)O

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)I)C(C(F)(F)F)(C(F)(F)F)O

Other CAS RN

101697-28-3

synonyms

4-tert-butyl-2,6-bis(1-hydroxy-1-(trifluoromethyl)-2,2,2-trifluoroethyl)iodobenzene
TFM-TFE-IB

Origin of Product

United States

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